4-(azetidin-1-ylmethyl)-1H-indole
Description
4-(Azetidin-1-ylmethyl)-1H-indole is an indole derivative featuring an azetidine moiety linked via a methylene group at the 4-position of the indole core. Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in bioactive natural products and pharmaceuticals.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(azetidin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-3-10(9-14-7-2-8-14)11-5-6-13-12(11)4-1/h1,3-6,13H,2,7-9H2 |
InChI Key |
FUHGQUQCMNTLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 4-(azetidin-1-ylmethyl)-1H-indole
The synthesis of this compound typically involves multi-step reactions, often utilizing azetidine derivatives and indole scaffolds. Recent studies have demonstrated efficient synthetic routes that yield high purity and good yields of the compound. For instance, a method involving the reaction of indole derivatives with azetidine under controlled conditions has been reported to produce the desired compound with notable efficiency .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study focused on various indole derivatives showed that compounds containing azetidine moieties can selectively induce apoptosis in cancer cell lines while sparing normal cells. Specifically, compounds similar to this compound have shown efficacy against colon cancer cells (HT29), leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have demonstrated that derivatives of this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Variations in the azetidine ring or substituents on the indole can significantly influence potency and selectivity against target cells. For example, modifications at specific positions on the indole or azetidine rings have been correlated with enhanced anticancer activity .
Cancer Therapy
Given its promising anticancer properties, this compound is being investigated as a lead compound for developing new cancer therapeutics. Its ability to selectively target cancer cells while minimizing effects on normal cells positions it as a candidate for further clinical development .
Antimicrobial Agents
The antimicrobial properties suggest potential applications in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. The effectiveness against various bacterial strains makes it a candidate for further exploration in this field .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Table 1: Key Structural Features of Indole Derivatives
Key Observations:
- Substituent Position : Substitution at the 3-position (e.g., imidazole, triazole) is common in synthetic indole derivatives, often linked to enzyme inhibition or receptor binding . The 4-position substitution in this compound is less explored but may offer unique steric and electronic effects.
- Functional Groups : Azetidine’s smaller ring size (vs. piperazine in ) may reduce steric hindrance while retaining hydrogen-bonding capability. Piperazine-containing analogs exhibit multitarget activity (e.g., BACE1 inhibition, 5-HT6R antagonism) , suggesting azetidine derivatives could similarly target enzymes or receptors.
Physicochemical Properties
Table 2: Physical Properties of Selected Indole Derivatives
Key Observations:
- Melting Points : Imidazole-substituted indoles exhibit high melting points (>200°C), likely due to strong intermolecular interactions (e.g., π-stacking, hydrogen bonding) . Azetidine’s conformational flexibility might lower melting points compared to rigid imidazole derivatives.
- Solubility : Methoxy and sulfonyl groups enhance hydrophilicity , whereas azetidine’s polarity could improve aqueous solubility relative to purely aromatic substituents.
Table 3: Bioactivity of Indole Derivatives
Key Observations:
- Enzyme Inhibition : Piperazine- and sulfonyl-substituted indoles show promise in targeting neurodegenerative pathways (e.g., BACE1, cholinesterases) . Azetidine’s compact structure could optimize binding pocket interactions.
- Receptor Modulation : Imidazole-indole hybrids (e.g., compound 77) demonstrate structural versatility for central nervous system (CNS) targets , a domain where azetidine’s blood-brain barrier permeability might be advantageous.
Preparation Methods
Key Reaction Steps
-
Hydrazone Formation :
Indole-3-carbaldehyde reacts with hydrazinecarbothioamide at 100°C for 5–6 hours, producing ethyl 2-(3-((2-carbamoylhydrazono)methyl)-1H-indol-1-yl)acetate. -
Thiazole Cyclization :
α-Halo ketones (10 mM) are added to the hydrazone intermediate, followed by stirring at room temperature for 30 minutes to form thiazole-linked indoles. -
Azetidinone Synthesis :
Monochloroacetyl chloride and triethylamine in dioxane generate azetidin-2-one rings, with subsequent hydrolysis and azide formation using sodium azide.
Characterization Data
-
NMR : Peaks at δ 5.42 ppm (s, 2H, -CH₂) and δ 7.05–8.30 ppm (m, aromatic protons) confirm thiazole and indole integration.
-
IR : Bands at 1693 cm⁻¹ (C=O) and 641 cm⁻¹ (C-Cl) validate azetidinone formation.
Table 1: Mannich Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 100°C | 65–70 |
| Solvent | Dioxane | 68 |
| Catalyst | Triethylamine | 72 |
Nucleophilic Substitution Approaches
Nucleophilic substitution at the indole’s 4-position employs azetidine derivatives as nucleophiles. For instance, 4-chloromethylindole reacts with azetidine in methanol under basic conditions (K₂CO₃) to form the target compound.
Mechanism and Conditions
Challenges and Solutions
-
Competitive Side Reactions : Azetidine’s ring strain increases reactivity, necessitating controlled temperatures (50°C) to avoid over-alkylation.
-
Purification : Recrystallization from ethanol-DMF mixtures enhances purity (up to 95%).
Cyclization of Azetidine Precursors
Cyclization strategies construct the azetidine ring directly on the indole scaffold. A notable method involves treating Schiff bases with mercaptoacetic acid and zinc chloride to form thiazolidinone-azetidine hybrids.
Synthetic Pathway
-
Schiff Base Formation :
5-Methoxy-1H-indole-1-carbaldehyde reacts with 4-phenylthiazol-2-amine in ethanol to form a Schiff base. -
Cyclization :
Mercaptoacetic acid and ZnCl₂ in dioxane reflux for 8 hours, yielding 3-chloro-4-phenylazetidin-2-one derivatives.
Table 2: Cyclization Reaction Outcomes
| Starting Material | Product | Yield (%) |
|---|---|---|
| Schiff base (5-methoxy) | 3-Chloro-4-phenylazetidin-2-one | 59 |
| Hydrazone derivative | Thiazolidinone-azetidine hybrid | 63 |
Green Chemistry Innovations
Eco-friendly synthesis minimizes toxic solvents and reagents. A one-pot method using water as a solvent achieves 70% yield via spirocyclization of indole-2,3-diones with triazoles.
Procedure Highlights
Advantages
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Mannich Reaction | 68–72 | 90 | Moderate |
| Nucleophilic Substitution | 75 | 95 | Low |
| Green Synthesis | 70 | 85 | Minimal |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(azetidin-1-ylmethyl)-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of azetidine-substituted indoles often involves alkylation or Cu-catalyzed "click" chemistry. For example, intermediates like 3-(2-aminoethyl)-1H-indole (see Almotriptan synthesis in ) can be modified via nucleophilic substitution with azetidine derivatives. Reaction conditions such as solvent choice (e.g., PEG-400/DMF mixtures improve solubility ), catalyst loading (CuI for azide-alkyne cycloadditions ), and temperature (room temperature vs. heating ) critically affect yields. Lower yields (~20–30%) are common due to steric hindrance from the azetidine ring, requiring iterative optimization of stoichiometry and reaction time.
Q. How can researchers effectively characterize the structure of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the indole NH proton (δ ~10–12 ppm, broad), azetidine methylene protons (δ ~3.4–4.7 ppm, multiplet), and aromatic indole protons (δ ~6.5–7.6 ppm) . For example, in analogous compounds, the azetidine N-CH₂ group appears as a triplet at δ 3.43 ppm (J = 7.0 Hz) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. For example, FAB-HRMS for a related indole derivative showed m/z 349.1671 .
- TLC : Use 70:30 EtOAc/hexane systems (Rf ~0.42–0.50) to monitor reaction progress .
Q. What purification techniques are most suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Flash Column Chromatography : Employ gradients of EtOAc/hexane (e.g., 70:30) to separate polar byproducts .
- Vacuum Distillation : Remove high-boiling solvents like DMF at 60–90°C under reduced pressure .
- Recrystallization : Use ethanol or dichloromethane/hexane mixtures for final purification if the compound is crystalline.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of intermediates during the synthesis of this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for alkylation or cycloaddition steps to identify energy barriers and optimize catalysts. For example, Cu(I)-catalyzed reactions (as in –3) can be simulated to assess regioselectivity.
- Molecular Docking : Predict steric clashes between the azetidine group and catalytic sites (e.g., CuI coordination ).
- Solvent Effect Modeling : Use COSMO-RS to evaluate solvent polarity impacts on reaction kinetics (e.g., PEG-400’s role in stabilizing intermediates ).
Q. What strategies mitigate low yields in the alkylation steps of azetidine-containing indole derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily protect the indole NH with Boc groups to prevent side reactions during alkylation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to <12 hours) while maintaining yields .
- Alternative Catalysts : Test Pd or Ni complexes if CuI fails, as seen in heterocyclic alkylation .
Q. How to design experiments to study the impact of azetidine substitution on indole’s electronic properties and bioactivity?
- Methodological Answer :
- Electrochemical Analysis : Measure oxidation potentials (e.g., cyclic voltammetry) to assess electron-donating effects of the azetidine group.
- SAR Studies : Synthesize analogs (e.g., piperidine/pyrrolidine variants ) and compare bioactivity (e.g., receptor binding assays for 5-HT7 ).
- X-ray Crystallography : Resolve crystal structures (as in ) to correlate azetidine conformation with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
